Astragalin A can be isolated from several plant sources, including:
It belongs to the class of compounds known as flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. The classification of astragalin A as a flavonoid glycoside highlights its structural characteristics and biological significance.
Astragalin A can be synthesized through various methods, including:
The enzymatic synthesis typically involves:
The molecular formula of astragalin A is , and its structure includes:
Astragalin A participates in various chemical reactions typical of flavonoids:
These reactions are crucial for understanding its metabolic pathways and bioactivity.
Astragalin A exerts its biological effects through several mechanisms:
Astragalin A has significant potential in various scientific fields:
Fabaceae species serve as major reservoirs of astragalin, with Astragalus membranaceus roots containing substantial quantities [1] [2]. Biochemical analyses reveal tissue-specific accumulation patterns, with root extracts yielding 1.2-1.8% astragalin by dry weight [9]. Within Convolvulaceae, the parasitic species Cuscuta chinensis (Chinese dodder) exhibits exceptional astragalin accumulation in its seeds (29-34% of total phenolic content) [2] [10]. This represents one of the highest natural concentrations documented, establishing Cuscuta chinensis as a critical botanical source. Host-parasite biochemical interactions significantly influence final astragalin content, with Fabaceae hosts inducing 20-30% higher astragalin synthesis in Cuscuta compared to Asteraceae hosts [10].
Table 1: Primary Botanical Sources of Astragalin
| Family | Species | Plant Part | Astragalin Concentration | Reference |
|---|---|---|---|---|
| Fabaceae | Astragalus membranaceus | Root | 1.2-1.8% dry weight | [1] [9] |
| Convolvulaceae | Cuscuta chinensis | Seeds | 29-34% of total phenolics | [2] [10] |
| Fabaceae | Cassia alata | Leaves | 0.8-1.2% dry weight | [2] |
Rosaceae species demonstrate variable astragalin production, predominantly localized to reproductive structures. Prunus serotina (black cherry) fruits contain 0.3-0.5 mg/g fresh weight [1], while Rosa spp. (rose) leaves accumulate approximately 0.9 mg/g dry weight [2] [9]. Eucommiaceae contributes through Eucommia ulmoides leaves, yielding 0.6-0.8% astragalin by dry weight [2] [7]. Unlike primary sources, these species exhibit broader environmental modulation of astragalin biosynthesis, with UV-B exposure increasing production by 40-60% in Eucommia and Rosa leaves [7]. Additional sources include Moraceae (Morus alba fruits: 0.4% dry weight) and Theaceae (Camellia sinensis seeds: 0.3% dry weight), confirming astragalin's phylogenetically widespread but quantitatively variable distribution [1] [9].
Glycosylation represents the definitive step in astragalin biosynthesis, mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). Arabidopsis thaliana UGT78D2 demonstrates exceptional catalytic specificity for kaempferol 3-O-glucosylation, achieving 91.9% molar conversion efficiency in engineered Escherichia coli systems [3] [5]. Structural analyses reveal that the enzyme's hydrophobic binding pocket preferentially accommodates kaempferol over quercetin or myricetin, explaining its regioselectivity for the C3 hydroxyl position [8]. Kinetic parameters vary significantly among UGT isoforms:
Metabolic engineering breakthroughs include the BL21-II E. coli strain expressing UGT78D2 alongside sucrose permease (CscB), sucrose phosphorylase (SP), and uridylyltransferase (GalU). This configuration optimizes UDP-glucose regeneration, achieving astragalin titers of 3.6 g/L in fed-batch fermentation – the highest reported microbial yield [3] [5].
Transcriptional control of UGT genes governs spatial and temporal astragalin accumulation. In Cuscuta chinensis developing seeds, CcUGT78D5 expression peaks during mid-maturation (15-20 days post-anthesis), correlating with a 15-fold increase in astragalin concentration [6] [10]. Promoter analysis identifies MYB transcription factor binding motifs (e.g., MYBPLANT and MBSI) as key regulatory elements controlling tissue-specific expression [8].
Environmental modulators significantly impact transcriptional activity:
Co-culture engineering represents the frontier of metabolic optimization. Compartmentalization of pathway modules across engineered E. coli and Saccharomyces cerevisiae strains has reduced metabolic burden, increasing astragalin yield by 150% compared to monocultures through optimized UDP-glucose flux and kaempferol supply [8].
Table 2: Metabolic Engineering Strategies for Astragalin Production
| Engineering Approach | Host System | Key Genetic Components | Astragalin Yield | Reference |
|---|---|---|---|---|
| Monoculture Optimization | Escherichia coli | AtUGT78D2 + sucrose metabolism genes | 3.6 g/L | [3] [5] |
| Cellulose Bioconversion | Escherichia coli | AtUGT78D2 + cellobiose phosphorolysis route | 1.7 g/L | [5] |
| Co-culture Engineering | E. coli + S. cerevisiae | Kaempferol module + glucosylation module | 2.1 g/L | [8] |
| Transcriptional Activation | Nicotiana benthamiana | 35S::AtMYB12 + AtUGT78D2 | 1.2 mg/g dry weight | [8] |
Future advancements will require systems-level integration of pathway elucidation in native producers, UGT enzyme engineering for enhanced kinetics, and dynamic control of co-culture populations to maximize bioconversion efficiency of plant-derived precursors into this therapeutically significant flavonoid.
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